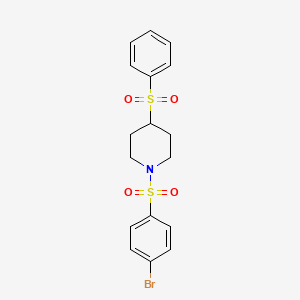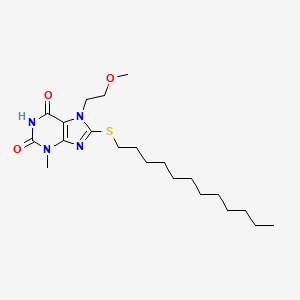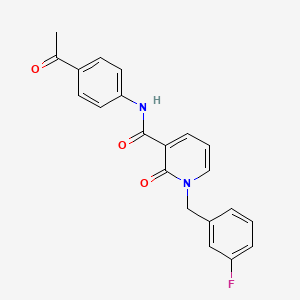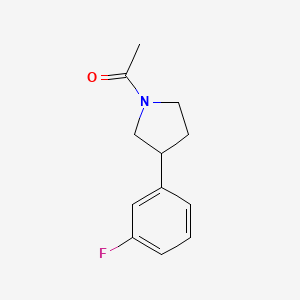
1-((4-Bromophenyl)sulfonyl)-4-(phenylsulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((4-Bromophenyl)sulfonyl)-4-(phenylsulfonyl)piperidine is a useful research compound. Its molecular formula is C17H18BrNO4S2 and its molecular weight is 444.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of N-Heterocycles
1-((4-Bromophenyl)sulfonyl)-4-(phenylsulfonyl)piperidine plays a significant role in the synthesis of N-heterocycles, particularly in the field of asymmetric N-heterocycle synthesis via sulfinimines. This methodology offers access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are essential structural motifs in many natural products and therapeutically relevant compounds (Philip et al., 2020).
Sulfonamide Inhibitors
The compound's sulfonamide group is integral in synthesizing sulfonamide inhibitors, which are significant for their bacteriostatic properties against bacterial infections and other microorganisms. These compounds have found application as diuretics, carbonic anhydrase inhibitors, antiepileptics, antiviral HIV protease inhibitors, anticancer agents, and Alzheimer’s disease drugs, demonstrating the versatility and medical importance of the sulfonamide class (Gulcin & Taslimi, 2018).
Modification of Nanofiltration Membranes
The structural motifs found in this compound contribute to the chemical modification processes of nanofiltration membranes. These modifications aim to increase membrane hydrophilicity, improving the performance of polysulfone (PS) and poly(ether)sulfone (PES) nanofiltration membranes used in water treatment and purification processes. The sulfonyl group, in particular, is key to these modification strategies, providing a pathway to more efficient and fouling-resistant membrane technologies (Bruggen, 2009).
Pharmaceutical and Medicinal Significance
The sulfur (SVI)-containing motifs, such as the sulfonyl or sulfonamide groups in compounds like this compound, exhibit a wide range of pharmacological properties. These compounds are pivotal in developing new therapeutic agents with less toxicity and high activity against various diseases. Over 150 FDA-approved sulfur-based drugs highlight the importance of these motifs in medicinal chemistry and drug discovery (Zhao et al., 2018).
Environmental Applications
Research on sulfonamide and sulfonylurea derivatives, structurally related to this compound, includes their role in environmental science, particularly in microbial degradation processes. These studies explore the degradation pathways of various environmental pollutants, highlighting the potential of sulfonylurea and sulfonamide compounds in environmental remediation and pollution control strategies (Liu & Avendaño, 2013).
Properties
IUPAC Name |
4-(benzenesulfonyl)-1-(4-bromophenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO4S2/c18-14-6-8-17(9-7-14)25(22,23)19-12-10-16(11-13-19)24(20,21)15-4-2-1-3-5-15/h1-9,16H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNZATLYXXIDMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2967865.png)
![6-[(4-Fluorophenyl)methyl]-2-[(3-fluorophenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B2967869.png)


![3-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2967873.png)
![2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2967874.png)


![2-(2,4-dichlorophenoxy)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2967879.png)

![N-(3-methoxypropyl)-4-[5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzamide](/img/structure/B2967881.png)
![3-(4-(difluoromethoxy)phenyl)-2-phenyl-5-(2-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2967882.png)

